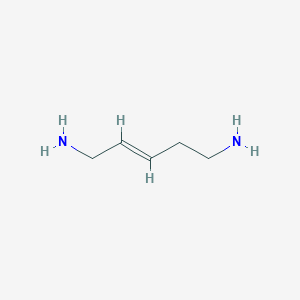

(E)-pent-2-ene-1,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2 |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(E)-pent-2-ene-1,5-diamine |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5-7/h1-2H,3-7H2/b2-1+ |

InChI Key |

GZJWADCHAFPNLA-OWOJBTEDSA-N |

Isomeric SMILES |

C(CN)/C=C/CN |

Canonical SMILES |

C(CN)C=CCN |

Origin of Product |

United States |

Synthetic Methodologies for E Pent 2 Ene 1,5 Diamine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comethernet.edu.etucalgary.ca For (E)-pent-2-ene-1,5-diamine, the analysis begins by identifying the key functional groups and the central carbon-carbon double bond with E-geometry.

A primary disconnection strategy would target the C-N bonds, suggesting precursors such as a dihalide or a diol, which can be converted to the diamine. Another key disconnection is across the C=C double bond, pointing towards precursor aldehydes or ketones and ylides via a Wittig-type reaction, or smaller alkene fragments through olefin metathesis.

Key precursors for the synthesis of this compound can be envisioned as:

Glutaconaldehyde derivatives: These C5 dialdehydes can undergo double reductive amination to form the target diamine.

1,5-Dihalopent-2-ene: Nucleophilic substitution with an amine source can introduce the amino groups.

Pent-2-ene-1,5-diol: Conversion of the hydroxyl groups to leaving groups followed by amination is a viable route.

Smaller functionalized building blocks: For instance, a C2 and a C3 fragment that can be coupled via reactions like the Wittig reaction or olefin metathesis.

Classical Synthetic Routes to this compound

Several classical organic reactions can be employed to construct the this compound backbone and introduce the amine functionalities.

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound synthesis, a suitable C5 dialdehyde (B1249045) or diketone with the desired double bond geometry would be the ideal starting material. The process typically involves the in-situ formation of an imine or enamine, which is then reduced to the amine. acs.orgresearchgate.net

A general scheme for this approach is as follows:

Starting Material: (E)-pent-2-enedial

Amine Source: Ammonia (B1221849) or a protected amine equivalent.

Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com

The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the carbon-carbon double bond.

A tandem oxidation-amination process, as demonstrated for furan (B31954) diamines, could also be adapted. rsc.org This would involve starting with a diol, oxidizing it to the dialdehyde in situ, followed by reductive amination.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds. researchfeatures.comharvard.edu Specifically, cross-metathesis could be employed to construct the pent-2-ene backbone from simpler, functionalized alkenes. rsc.orgacs.org

For instance, the cross-metathesis of allyl amine (or a protected derivative) with another functionalized olefin could potentially yield the desired product. The choice of catalyst, often a ruthenium-based complex like a Grubbs' or Hoveyda-Grubbs catalyst, is critical for controlling the efficiency and stereoselectivity of the reaction. researchfeatures.comifpenergiesnouvelles.fr Ring-closing metathesis (RCM) of a diene followed by ring-opening could also be a potential, albeit more complex, route. wikipedia.org

Multi-Step Conversions from Alkenes or Alkynes

Synthesizing this compound can also be achieved through multi-step sequences starting from readily available alkenes or alkynes. One plausible route begins with the stereoselective reduction of a corresponding alkyne to an (E)-alkene. For example, the reduction of pent-2-yne-1,5-diol using a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield (E)-pent-2-ene-1,5-diol. This diol can then be converted to the diamine.

An alternative approach involves starting with a commercially available alkene and introducing the amine functionalities through a series of transformations. This could involve allylic halogenation followed by nucleophilic substitution with an amine source. However, controlling the regioselectivity and stereoselectivity of these reactions can be challenging.

Stereoselective Synthesis of this compound

The primary stereochemical challenge in the synthesis of this compound is ensuring the formation of the E-isomer of the carbon-carbon double bond.

Control of E/Z Isomerism during Synthesis

The geometry of the double bond, whether E (entgegen) or Z (zusammen), is determined by the priority of the substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog rules. studymind.co.uklibretexts.orgpressbooks.pub Several synthetic strategies can be employed to control this stereochemistry.

Wittig-type Reactions: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to give Z-alkenes. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is particularly known for its high E-selectivity.

Alkyne Reduction: The partial reduction of an alkyne is a reliable method for generating stereodefined alkenes. The use of sodium in liquid ammonia (Birch reduction conditions) typically affords the E-alkene.

Olefin Metathesis: The stereoselectivity of olefin metathesis reactions is highly dependent on the catalyst used. researchfeatures.com Significant research has been dedicated to developing catalysts that provide high selectivity for either the E or Z isomer. researchfeatures.com

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki or Heck coupling can be used to form C-C bonds with stereochemical control. For example, the reaction of an (E)-vinylborane with a suitable coupling partner can proceed with retention of the double bond geometry. scispace.comrsc.org

A summary of methods to control E/Z isomerism is presented in the table below:

| Synthetic Method | Typical Stereoselectivity | Key Factors Influencing Stereoselectivity |

| Wittig Reaction (Stabilized Ylide) | Predominantly E | Structure of the ylide and aldehyde/ketone |

| Horner-Wadsworth-Emmons | Highly E-selective | Nature of the phosphonate (B1237965) ester and base |

| Alkyne Reduction (Na/NH₃) | Highly E-selective | Reaction conditions |

| Olefin Metathesis | Catalyst dependent | Choice of Grubbs, Schrock, or other catalysts researchfeatures.com |

| Suzuki Coupling | Retention of stereochemistry | Stereochemistry of the vinylborane (B8500763) precursor scispace.comrsc.org |

Asymmetric Induction in Intermediate Steps

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly when constructing chiral molecules. For a molecule like this compound, which is itself achiral, the introduction of chirality in synthetic intermediates can be a powerful strategy for accessing enantiomerically pure derivatives. Asymmetric synthesis of vicinal (1,2) and other diamines is a well-established field, with several methods that could be hypothetically applied. scispace.comnih.gov

One of the most prominent methods for the asymmetric synthesis of allylic amines is the palladium-catalyzed allylic amination. nih.gov This reaction typically involves the coupling of an allylic substrate with a nitrogen nucleophile in the presence of a chiral palladium catalyst. For the synthesis of a precursor to this compound, a symmetrical allylic precursor with leaving groups at both the 1 and 5 positions could be envisaged. However, a more plausible stepwise approach would involve the asymmetric amination of a precursor containing a single allylic leaving group, followed by functional group manipulation to introduce the second amine.

Another powerful technique is the hydroamination of allylic amines, which can be directed by a resident amine group to achieve high regioselectivity and enantioselectivity. nih.gov Rhodium-catalyzed hydroamination of both primary and secondary allylic amines has been shown to be effective for creating unsymmetrical vicinal diamines. nih.gov

The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is another valuable method for the asymmetric synthesis of chiral primary amines. mdpi.com This could be adapted to a precursor of this compound.

A hypothetical asymmetric synthesis could involve the use of a chiral ligand in a metal-catalyzed reaction. The choice of ligand is crucial for inducing high levels of enantioselectivity.

Table 1: Comparison of Potential Asymmetric Methods for Diamine Synthesis

| Method | Catalyst/Reagent | Chiral Auxiliary/Ligand | Potential Applicability |

| Palladium-Catalyzed Allylic Amination | Pd2(dba)3 | Chiral phosphine (B1218219) ligands (e.g., Trost ligand) | High for mono-amination |

| Rhodium-Catalyzed Hydroamination | [Rh(COD)Cl]2 | Chiral diphosphine ligands | High for vicinal diamines |

| Addition to Sulfinylimines | Grignard or organolithium reagents | N-tert-butanesulfinyl group | Versatile for primary amines |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgrsc.orgacs.org The synthesis of amines is an area where green chemistry has had a significant impact.

A key aspect of green amine synthesis is the use of catalytic methods to replace stoichiometric reagents, which often generate large amounts of waste. rsc.org For the synthesis of this compound, this could involve the use of catalytic reductive amination instead of classical methods that use stoichiometric reducing agents.

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com The use of greener solvents, such as water, supercritical fluids, or deep eutectic solvents (DESs), is a major goal of green chemistry. mdpi.com The synthesis of amines in DESs has been shown to be a promising and more sustainable approach. mdpi.com

Furthermore, the use of renewable resources as starting materials is a cornerstone of green chemistry. rsc.org While the synthesis of this compound from renewable feedstocks is not yet established, research into the conversion of biomass into valuable chemicals is a rapidly growing field.

Table 2: Green Chemistry Metrics for Amine Synthesis

| Metric | Description | Application to Diamine Synthesis |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic methods like hydroamination exhibit high atom economy. nih.gov |

| E-Factor | The ratio of the mass of waste to the mass of product. | Greener methods aim for a lower E-factor. |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A holistic measure of the efficiency and environmental impact of a synthesis. |

Novel and Emerging Synthetic Pathways for this compound

The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed that could be applied to the synthesis of molecules like this compound.

One area of active research is the development of novel catalytic systems for C-N bond formation. For instance, molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been reported as a robust method. acs.org

Umpolung (reverse polarity) strategies offer an alternative approach to amine synthesis. An iridium-catalyzed umpolung allylation of imines has been developed for the asymmetric synthesis of homoallylic chiral diamines. acs.org This method inverts the classical electrophilic reactivity of imines, allowing them to act as nucleophiles. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another important trend. researchgate.net This can significantly improve efficiency and reduce waste. A one-pot procedure for the preparation of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and hydrazines has been reported, showcasing the potential of such strategies. researchgate.net

The synthesis of diamines from readily available starting materials using innovative catalytic systems continues to be a major focus of research. For example, new methods for the large-scale preparation of chiral cyclohexane (B81311) cis-diamine intermediates have been developed, highlighting the industrial importance of efficient diamine synthesis. acs.org

While direct synthetic routes to this compound are not yet prevalent in the literature, the application of these novel and emerging pathways holds promise for the future development of efficient and selective syntheses.

Stereochemical Investigations and Isomeric Purity of E Pent 2 Ene 1,5 Diamine

Conformational Analysis of the (E)-pent-2-ene-1,5-diamine Skeleton

The presence of two primary amine groups introduces the possibility of intramolecular hydrogen bonding, which can further influence conformational preferences. In related diamine systems, conformations that allow for such hydrogen bonding can be energetically favorable. nih.gov The relative orientation of the two amino groups will be a key factor in determining the extent of any intramolecular interactions.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the conformational preferences of molecules in solution. organicchemistrydata.orgdocbrown.info The coupling constants between vicinal protons, for instance, are dependent on the dihedral angle between them, as described by the Karplus equation. docbrown.info By analyzing the ¹H NMR spectrum of this compound, it would be possible to deduce information about the preferred conformations of the alkyl chains.

A representative table of expected conformational energy differences in a related system, 1-butene, is provided below to illustrate the subtle energy variations between different conformers. acs.org

| Conformer Type | Relative Stability (kcal/mol) |

| Eclipsed (A) | 0.15 |

| Eclipsed (B) | 0 |

| Bisected (C) | Higher energy |

| Bisected (D) | Higher energy |

This interactive table shows the relative stability of different conformations in 1-butene, a structurally related alkene. The eclipsed conformations are generally more stable than the bisected ones. acs.org

Methodologies for (E)-Isomer Purity Determination and Stereochemical Assignment

The synthesis of this compound may also yield its (Z)-isomer as an impurity. Therefore, reliable analytical methods are required to determine the isomeric purity and to unambiguously assign the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical assignment of alkenes. acs.orgresearchwithrutgers.com The chemical shifts of the vinylic protons and carbons are sensitive to the geometry of the double bond. In general, the vinylic protons of the (E)-isomer resonate at a different frequency compared to the (Z)-isomer. acs.org Furthermore, the coupling constant between the vinylic protons (³JHH) is typically larger for the (E)-isomer (around 12-18 Hz) than for the (Z)-isomer (around 6-12 Hz), providing a clear diagnostic tool. docbrown.info

For quantitative analysis of isomeric purity, Quantitative NMR (qNMR) can be employed. researchgate.net By integrating the signals corresponding to the (E) and (Z) isomers in the ¹H NMR spectrum, their relative ratio can be accurately determined.

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for E and Z isomers of pent-2-ene, which can serve as a reference for the analysis of this compound. acs.orgresearchwithrutgers.com

| Isomer | Vinylic ¹H Chemical Shift (ppm) | Vinylic ¹³C Chemical Shift (ppm) |

| (E)-pent-2-ene | ~5.4 | ~125-135 |

| (Z)-pent-2-ene | ~5.3 | ~123-133 |

This interactive table presents typical NMR chemical shift ranges for the vinylic protons and carbons in the E and Z isomers of pent-2-ene. acs.orgresearchwithrutgers.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for the separation and quantification of stereoisomers. For non-chiral isomers like the E/Z isomers of pent-2-ene-1,5-diamine, standard chromatographic columns can often achieve separation based on the different polarities and boiling points of the isomers.

For the separation of enantiomers, which would arise if chiral starting materials were used or if the molecule possessed other chiral centers, chiral HPLC is the method of choice. pearson.comacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. pearson.comacs.org

Stability and Interconversion Dynamics of Stereoisomers

The relative stability of the (E) and (Z) isomers of pent-2-ene-1,5-diamine is a key factor in its synthesis and purification. In general, for acyclic disubstituted alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents on the double bond. researchgate.netoregonstate.edu The larger groups are further apart in the (E)-isomer, minimizing van der Waals repulsions. The heat of hydrogenation is a common experimental measure of alkene stability, with more stable alkenes releasing less heat upon hydrogenation. libretexts.org

The interconversion between (E) and (Z) isomers does not occur spontaneously under normal conditions due to the high rotational barrier of the carbon-carbon double bond, which is estimated to be around 65 kcal/mol for ethene. researchgate.netacs.org This restricted rotation is a consequence of the need to break the π-bond for rotation to occur. acs.org

However, isomerization can be induced under certain conditions, such as exposure to heat, light (photoisomerization), or the presence of a catalyst. scirp.org Acid catalysis can also promote isomerization by protonating the double bond and allowing for rotation in the resulting carbocation intermediate. scirp.org The energy barrier for this interconversion will depend on the specific mechanism. For some nitrones, the E/Z interconversion has an activation barrier of around 25-35 kcal/mol.

Reactivity and Mechanistic Studies of E Pent 2 Ene 1,5 Diamine

Reactivity of the Alkene Moiety in (E)-pent-2-ene-1,5-diamine

The alkene functionality in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals. It can also participate in concerted cycloaddition reactions.

Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, the reaction is initiated by the attack of an electrophile on the π-bond of the double bond. This process typically proceeds through a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. For this compound, protonation of the double bond can lead to two possible carbocations. The stability of these carbocations will influence the final product distribution.

The addition of hydrogen halides (HX) to unsymmetrical alkenes is a classic example of electrophilic addition. For a related compound, 1,3-butadiene, the addition of HBr yields a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. cdnsciencepub.comacs.org While this compound is not a conjugated diene, the presence of the amine groups can influence the reaction's course through their electronic effects.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound This table is predictive and based on general principles of electrophilic addition.

| Reactant | Reagent | Predicted Major Product | Predicted Minor Product |

| This compound | HBr | (E)-3-bromopentane-1,5-diamine | (E)-2-bromopentane-1,5-diamine |

The amine groups, being basic, can be protonated under acidic conditions, which would introduce positive charges into the molecule and significantly alter the reactivity of the alkene moiety towards electrophiles. This can complicate the reaction and potentially lead to a different set of products.

Radical Reactions

The allylic positions (the C-H bonds on the carbons adjacent to the double bond) in this compound are susceptible to radical substitution reactions. These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. The stability of the resulting allylic radical, which is resonance-stabilized, is a key driving force for this type of reaction. scispace.com

For instance, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic bromination. In the case of this compound, this would be expected to yield a mixture of brominated products at the allylic positions.

Furthermore, radical additions across the double bond can also occur. These reactions are often initiated by a radical species and proceed via a radical chain mechanism. The regioselectivity of radical addition is typically anti-Markovnikov, in contrast to electrophilic addition. The development of photoredox catalysis has enabled a variety of radical functionalizations of alkenes, including allylic aminations. researchgate.netbeilstein-journals.org

Table 2: Potential Radical Reactions and Products of Analogous Allylic Amines This table is based on known radical reactions of similar compounds.

| Reaction Type | Reagent | Typical Product for Allylic Amine | Reference |

| Allylic Bromination | N-Bromosuccinimide (NBS), light/heat | Allylic Bromide | scispace.com |

| Radical Addition | HBr, peroxides | Anti-Markovnikov Addition Product | General O-Chem Principle |

| Photoredox C-H Amination | Photocatalyst, Amine Source | Allylic Amine | researchgate.net |

Cycloaddition Reactions

The alkene moiety of this compound can participate in cycloaddition reactions, where it reacts with a 1,3-dipole or a diene to form a cyclic compound. These reactions are valuable for the construction of ring systems in a single step.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. While the isolated double bond in this compound would act as the dienophile, its reactivity would be influenced by the electron-donating nature of the adjacent aminoethyl and aminomethyl groups.

1,3-Dipolar cycloadditions are another important class of reactions. For example, azomethine ylides can react with alkenes to form pyrrolidine (B122466) rings. researchgate.net The reaction of this compound with a suitable 1,3-dipole could lead to the formation of a five-membered heterocyclic ring. The stereochemistry of the cycloaddition is an important consideration and is often controlled by the frontier molecular orbitals of the reactants.

Table 3: Examples of Cycloaddition Reactions with Alkenes Bearing Amine Functionalities This table presents examples from related systems to illustrate potential reactivity.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Tertiary Amine N-Oxide, Substituted Alkene | 7-Azanorbornane | researchgate.netresearchgate.net |

| [4+3] Cycloaddition | Allylic Cation, Diene | Seven-membered Ring | researchgate.netrsc.org |

| [3+2] Cycloaddition | Azomethine Ylide, Alkene | Pyrrolidine | researchgate.net |

Reactivity of the Amine Functionalities in this compound

The two primary amine groups in this compound are key centers of reactivity, primarily due to the lone pair of electrons on the nitrogen atoms. This makes them both nucleophilic and basic.

Nucleophilic Reactivity

The primary amine groups in this compound are good nucleophiles and can readily react with a variety of electrophiles. Common reactions include alkylation, acylation, and condensation with carbonyl compounds to form imines.

In nucleophilic substitution reactions, the amine can attack an electrophilic carbon, displacing a leaving group. For example, reaction with an alkyl halide would lead to the formation of a secondary amine, and further reaction could produce a tertiary amine and a quaternary ammonium (B1175870) salt. The presence of two amine groups means that both can potentially react, leading to di-substituted products. The relative reactivity of the two amine groups may be influenced by steric and electronic factors.

The synthesis of bis(allylic-α-aminophosphonates) has been reported through the nucleophilic substitution reaction of bis(α-aminophosphonates) with ethyl (2-bromomethyl)acrylate, highlighting the nucleophilic character of such diamine derivatives. nih.gov

Table 4: Representative Nucleophilic Reactions of Primary Amines This table provides general examples of the nucleophilic reactivity of primary amines.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-R') |

| Acylation | Acyl Chloride (R-COCl) | Amide (R-CO-NH-R') |

| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (R₂C=N-R') |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |

Protonation Equilibria and Basicity in Non-Aqueous Media

The amine groups of this compound are basic and can accept protons. In solution, there will be an equilibrium between the free base and its protonated forms. The basicity of the diamine is quantified by its pKa values. In a diamine, there are two protonation steps, each with its own pKa.

The basicity of amines is significantly influenced by the solvent. In non-aqueous solvents, the solvation of the neutral amine and its protonated form plays a crucial role in determining the basicity. cdnsciencepub.com For example, the basicity of 1,8-bis(dimethylamino)naphthalene (B140697) (a "proton sponge") is dramatically reduced when moving from water to dimethyl sulfoxide (B87167) (DMSO), while the basicity of 1,4-diazabicyclo[2.2.2]octane (DABCO) remains similar. cdnsciencepub.com This highlights the complex interplay of steric and electronic effects, as well as solvent interactions.

Studies on the protonation constants of various diamines, such as ethylenediamine (B42938) and 1,3-diaminopropane, in methanol-water mixtures have shown that the basicity can either increase or decrease with changing solvent composition, depending on the structure of the diamine. researchgate.netresearchgate.net For aliphatic diamines, the logarithm of the protonation constants generally decreases with an increasing proportion of methanol. researchgate.net

Table 5: Protonation Constants (log K) of Selected Diamines in Different Media This table presents data for analogous diamines to provide context for the basicity of this compound.

| Diamine | Solvent | log K₁ | log K₂ | Reference |

| Ethylenediamine | Water | 9.93 | 6.85 | tandfonline.com |

| Ethylenediamine | 20% Methanol-Water | 9.80 | 6.90 | researchgate.net |

| 1,3-Diaminopropane | Water | 10.47 | 8.48 | General O-Chem Data |

| 1,3-Diaminopropane | 20% Methanol-Water | 10.40 | 8.60 | researchgate.net |

The proximity of the two amine groups in this compound suggests that the protonation of one amine group will influence the basicity of the other through inductive effects and potentially through intramolecular hydrogen bonding in the mono-protonated species.

Derivatization via Amine Groups (e.g., amidation, alkylation, acylation)

The primary amine groups of this compound are nucleophilic centers that readily participate in a variety of derivatization reactions, including amidation, alkylation, and acylation. These transformations allow for the introduction of a wide range of functional groups, modifying the physical and chemical properties of the parent molecule.

Amidation: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, is expected to yield the corresponding amides. The reactivity of the two amine groups can potentially be controlled by stoichiometric adjustments of the acylating agent to achieve mono- or di-amidation. For instance, the selective mono-acylation of diamines can be promoted by using CO2 as a mediating agent. researchgate.net Palladium-catalyzed intramolecular oxidative amidation of similar unsaturated amines has been shown to be an effective method for forming cyclic products under mild conditions, using molecular oxygen as the oxidant. nih.gov Iron-catalyzed amidation of allylic alcohols, which share the allylic amine motif upon substitution, proceeds via a "borrowing hydrogen" mechanism, highlighting a catalytic approach to amide formation. chemistryviews.org

Alkylation: The amine groups can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. The stereoselective alkylation of α,β-unsaturated imines, formed from related unsaturated aldehydes, has been achieved via C-H bond activation using rhodium catalysts, suggesting a pathway for the introduction of alkyl groups at the β-position relative to the double bond after initial imine formation. acs.org Nickel-catalyzed reductive arylalkylations of allylic amines provide another route to introduce both aryl and alkyl groups. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of C-C bonds in allylic systems. nih.gov

Acylation: Direct acylation of the allylic position is another potential derivatization pathway. While direct C-H acylation is challenging, recent advances have shown that cooperative N-heterocyclic carbene (NHC), hydrogen atom transfer (HAT), and photoredox catalysis can achieve direct allylic acylation of olefins. springernature.com This suggests that under specific catalytic conditions, this compound could undergo acylation not only at the nitrogen atoms but also at the allylic carbon center.

Table 1: Representative Derivatization Reactions of Unsaturated Amines

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Amidation | Pd(TFA)₂/DMSO | Allylic Sulfamide | Cyclic Sulfamide | nih.gov |

| Amidation | Fe-PNP complex | Allylic Alcohol | Allylic Amide | chemistryviews.org |

| Alkylation | [Rh(cod)₂]BF₄ | α,β-Unsaturated Imine | β-Alkylated Imine | acs.org |

| Alkylation | Ni(cod)₂ | Allylic Amine | Arylalkylated Amine | rsc.org |

| Acylation | NHC/Photoredox | Olefin | β,γ-Unsaturated Ketone | springernature.com |

Intramolecular Cyclization Pathways Involving this compound

The bifunctional nature of this compound, possessing both nucleophilic amine groups and an electrophilic double bond (upon activation), makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as piperidines.

The intramolecular cyclization of terminal diamines over modified zeolites has been shown to be a highly selective method for producing saturated heterocycles like piperidines. niscpr.res.in For unsaturated diamines, transition metal catalysis is often employed to facilitate the cyclization. For example, palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides, which can be derived from allylic amines, proceeds efficiently at room temperature to yield cyclic sulfamides that are precursors to 1,2-diamines. nih.gov

The intramolecular cyclization of ene-imines, which can be formed from the reaction of one of the amine groups with a carbonyl compound, can be promoted by dibutylzirconocene to form cyclopentane (B165970) derivatives. nih.govacs.org Furthermore, visible light-induced intramolecular cyclization of diamines has emerged as a modern and efficient method for constructing tetrahydroimidazoles. rsc.org A one-pot synthesis of 3-functionalized piperidines from unsaturated amines has been developed, involving an intramolecular cyclization that allows for the installation of various nitrogen nucleophiles. acs.org

Table 2: Examples of Intramolecular Cyclization of Unsaturated Amines and Diamines

| Catalyst/Promoter | Substrate Type | Product Heterocycle | Key Features | Reference |

| Modified Zeolites | 2-Methyl-1,5-diaminopentane | 3-Methylpiperidine | High selectivity and conversion | niscpr.res.in |

| Pd(TFA)₂/DMSO | Allylic Sulfamide | Cyclic Sulfamide | Aerobic, room temperature | nih.gov |

| Cp₂ZrBu₂ | Ene-imine | Cyclopentane derivative | High yield, diastereoselective | nih.govacs.org |

| Visible Light/Photoredox Catalyst | Diamine | Tetrahydroimidazole | High diastereoselectivity | rsc.org |

| NCS/NaN₃ | Unsaturated Amine | 3-Azidopiperidine | One-pot, versatile | acs.org |

Reaction Mechanism Elucidation for Key Transformations of this compound

The mechanisms of the transformations involving this compound are intricate and depend on the specific reagents and catalysts employed. For the derivatization and cyclization reactions, several key mechanistic pathways can be proposed based on studies of analogous systems.

In palladium-catalyzed oxidative cyclization reactions, two primary mechanisms are often considered: an aminopalladation pathway, where the amine attacks the palladium-activated alkene, followed by β-hydride elimination, or an allylic C-H activation pathway to form a π-allyl-palladium intermediate, followed by C-N bond formation. nih.gov For the intramolecular carboamination of allylamines, a mechanism involving coordination of the palladium catalyst to a directing group, followed by regioselective aminopalladation to form a stable palladacycle intermediate, has been proposed. rsc.org

In the case of iron-catalyzed allylic amination, evidence suggests a mechanism that does not involve free nitroso intermediates. Instead, an iron complex of an azo dioxide is proposed as the active aminating agent. acs.org For Lewis acid-catalyzed reactions, such as the synthesis of spiro-tetrahydroquinoxalines from diamines, the mechanism is thought to proceed through the formation of an imine intermediate, followed by a nih.govCurrent time information in Bangalore, IN.-hydride shift and subsequent cyclization. frontiersin.org

The cascade reactions of 1,1-enediamines with α,β-unsaturated ketones to form pyridines are believed to proceed through a sequence of Michael addition, intramolecular cyclization, and aromatization. organic-chemistry.org Understanding these mechanistic details is fundamental for controlling the regio- and stereoselectivity of the reactions and for designing new synthetic methodologies based on the reactivity of this compound and related unsaturated diamines.

Coordination Chemistry of E Pent 2 Ene 1,5 Diamine As a Ligand

Chelation Modes and Ligand Geometries of (E)-pent-2-ene-1,5-diamine

This compound is a bidentate ligand, capable of coordinating to a central metal atom through the lone pair of electrons on each of its two nitrogen atoms. This coordination typically results in the formation of a chelate ring. The structure of the ligand, H₂N-CH₂-CH=CH-CH₂-NH₂, dictates that upon chelation, a seven-membered ring is formed with the metal center.

Beyond simple bidentate chelation (κ²-N,N'), other coordination modes are theoretically possible, though less probable. The π-electrons of the double bond could potentially coordinate to the metal, particularly with electron-deficient, soft transition metals, leading to a tridentate (κ³-N,N',π) coordination. However, the strong σ-donating primary amine groups are likely to be the preferred binding sites. wikipedia.org In polynuclear complexes, the ligand could also act as a bridging ligand, with each nitrogen atom coordinating to a different metal center.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established procedures for other diamine ligands. azerbaijanmedicaljournal.netnih.gov This typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Transition metal complexes could be synthesized by reacting this compound with various metal salts, such as chlorides, nitrates, or sulfates, in solvents like ethanol (B145695) or methanol. scispace.com The stoichiometry of the reaction (metal-to-ligand ratio) would determine the final product, with common forms being [M(L)X₂], [M(L)₂]X₂, or [M(L)₃]X₂, where L is the diamine ligand and X is an anionic ligand. The resulting geometry (e.g., square planar, tetrahedral, or octahedral) would depend on the coordination number and the electronic configuration of the metal ion. researchgate.net For instance, Cu(II) might form a square planar [Cu(L)₂]²⁺ complex, while Co(II) or Ni(II) could form octahedral [Co(L)₃]²⁺ or [Ni(L)₃]²⁺ complexes. azerbaijanmedicaljournal.net

Table 1: Representative Analogous Transition Metal Complexes with Diamine Ligands

| Complex Formula | Metal Ion | Typical Geometry | Reference Synthesis Method |

|---|---|---|---|

| [Cu(diamine)₂]Cl₂ | Cu(II) | Distorted Square Planar | Reaction of CuCl₂ with diamine in ethanol. researchgate.net |

| Ni(diamine)₃₂ | Ni(II) | Octahedral | Reaction of Ni(NO₃)₂ with excess diamine in methanol. azerbaijanmedicaljournal.net |

| [Co(diamine)₃]Cl₃ | Co(III) | Octahedral | Oxidation of Co(II) in the presence of diamine and a charcoal catalyst. |

| [Zn(diamine)Cl₂] | Zn(II) | Tetrahedral | Direct reaction of ZnCl₂ and diamine in a 1:1 ratio. azerbaijanmedicaljournal.net |

Complexes with main group metals such as Li, Na, Mg, and Al can also be anticipated. The synthesis often involves the reaction of the diamine with organometallic precursors (e.g., alkyllithiums) or metal halides in aprotic solvents like THF or diethyl ether. nih.govuni-regensburg.de These reactions can be sensitive to stoichiometry and reaction conditions, sometimes leading to polymeric structures or complexes where the diamine acts as a bridging ligand. rsc.org For instance, reacting this compound with two equivalents of n-butyllithium would deprotonate the amine groups, forming a dilithio salt that can then be reacted with a main group metal halide.

Table 2: Representative Analogous Main Group Metal Complexes with Diamine Ligands

| Complex Formula | Metal Ion | Typical Geometry | Reference Synthesis Method |

|---|---|---|---|

| [(Diamine)Li]₂[Zn(tBu)₄] | Li(I), Zn(II) | Tetrahedral at Zn | Reaction of a diamine with a lithium zincate precursor. |

| [Mg(diamine)Cl₂] | Mg(II) | Tetrahedral/Polymeric | Reaction of MgCl₂ with diamine in THF. nih.gov |

| [Al(diamine)Me₂]⁺ | Al(III) | Tetrahedral | Reaction of AlMe₃ with the diamine ligand. researchgate.net |

| [(Diamine)Na(HMDS)]₂ | Na(I) | Distorted Tetrahedral | Reaction of NaHMDS with the diamine ligand. rsc.org |

Influence of Ligand Stereochemistry on Coordination Environment

The (E)-stereochemistry of the double bond in this compound is a crucial feature that significantly influences the coordination environment. This rigidity contrasts with flexible saturated diamines, where the chelate ring can adopt various conformations (e.g., chair, boat, twist-boat). For this compound, the C-C=C-C segment of the chelate ring is constrained to a planar or near-planar arrangement.

Electronic and Geometric Properties of this compound Metal Complexes

The electronic properties of complexes containing this compound are primarily dictated by the σ-donation from the two primary amine nitrogen atoms. These N-donors increase the electron density on the metal center. The alkene group, being electronically unsaturated, can exert a modest withdrawing effect through the carbon backbone, although this is generally weak.

The geometry of the resulting complexes will be a balance between the electronic preference of the metal ion (e.g., d⁸ metals like Pt(II) and Pd(II) favoring square planar; d¹⁰ metals like Zn(II) favoring tetrahedral) and the steric constraints imposed by the ligand. acs.orgresearchgate.net The large, conformationally restricted seven-membered chelate ring is a significant structural determinant. The "bite angle" (N-M-N angle) will be larger than that of smaller chelate rings like ethylenediamine (B42938) (~85°) and will be constrained by the (E)-alkene geometry. This can lead to distorted coordination geometries. For example, an octahedral complex might show significant deviation from the ideal 90° angles.

Table 3: Predicted Electronic and Geometric Properties of this compound (L) Complexes

| Property | Predicted Characteristic | Rationale/Analogous System |

|---|---|---|

| Ligand Field Strength | Moderate to strong | Primary amines are strong σ-donors, similar to ethylenediamine. |

| Redox Potential | Metal-centered redox potentials will be influenced by σ-donation. | Analogous to other amine complexes where N-donors stabilize higher oxidation states. acs.org |

| Chelate Ring Conformation | Strained, with a fixed planar segment. | The (E)-alkene unit enforces planarity, unlike flexible saturated diamines. acs.org |

| Coordination Geometry | Often distorted from ideal geometries (octahedral, square planar, etc.). | The large, rigid seven-membered ring imposes significant steric constraints. acs.orgacs.org |

Spectroscopic Signatures of Coordinated this compound

The coordination of this compound to a metal center can be readily monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon coordination, the N-H stretching vibrations (typically found around 3300-3400 cm⁻¹ for a free primary amine) are expected to shift to lower frequencies (red-shift) and broaden. libretexts.orgresearchgate.net This shift is indicative of the M-N bond formation, which weakens the N-H bonds. The C=N stretching vibration of the ligand itself will also be present. The C=C stretching vibration (around 1650 cm⁻¹) might also shift slightly upon coordination, although a significant shift would only be expected if there is a direct electronic interaction between the double bond and the metal. samipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons on the carbons adjacent to the nitrogen atoms (α-protons) and the N-H protons themselves will experience a significant downfield shift upon coordination to a diamagnetic metal center. oup.comresearchgate.net For paramagnetic metal complexes, these shifts can be much larger and more complex to interpret. oup.com In ¹³C NMR, the α-carbons will also show a characteristic shift upon complexation.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, the electronic spectrum will be characterized by two main types of transitions. Ligand-to-metal charge transfer (LMCT) bands, often intense and appearing in the UV or near-visible region, arise from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. nih.gov Additionally, weaker d-d transitions, which are characteristic of the metal ion and its coordination geometry, will be observed in the visible region. nih.govscielo.br

Table 4: Expected Spectroscopic Shifts for this compound (L) upon Coordination

| Spectroscopy | Observed Feature | Expected Shift/Change upon Coordination | Reference/Reason |

|---|---|---|---|

| FTIR | ν(N-H) stretch | Shifts to lower frequency (e.g., from ~3350 cm⁻¹ to 3100-3300 cm⁻¹). researchgate.net | Weakening of N-H bond due to M-N bond formation. |

| FTIR | δ(N-H) bend | Shifts in frequency and intensity. | Change in vibrational modes upon coordination. |

| ¹H NMR (Diamagnetic) | -CH₂-N and N-H protons | Downfield shift (Δδ > 0.5 ppm). researchgate.net | Deshielding due to electron donation to the metal. |

| ¹³C NMR (Diamagnetic) | -CH₂-N carbon | Shift in resonance upon coordination. | Change in electronic environment. |

| UV-Vis (Transition Metal) | d-d transitions | Appearance of weak bands in the visible region (400-800 nm). nih.gov | Depends on metal and geometry (e.g., octahedral, tetrahedral). |

| UV-Vis (Transition Metal) | LMCT | Appearance of intense bands in the UV/Visible region (250-450 nm). nih.gov | Electron transfer from N-donor orbitals to metal d-orbitals. |

Applications of E Pent 2 Ene 1,5 Diamine in Catalysis

Organocatalysis Utilizing (E)-pent-2-ene-1,5-diamine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, often relies on amines and their derivatives to activate substrates. semanticscholar.orgresearchgate.net Primary diamines are known to participate in a variety of transformations. For instance, derivatives of 1,2-diamines are used in asymmetric Mannich reactions. acs.org

It is conceivable that derivatives of this compound could be employed in similar transformations. The primary amine groups can form enamines or iminium ions with carbonyl compounds, facilitating a range of asymmetric reactions. researchgate.net The stereochemical outcome of such reactions would be influenced by the geometry of the pentene backbone and any chiral auxiliaries introduced to the diamine structure. While no specific examples utilizing this compound are documented, the principles of enamine and iminium ion catalysis provide a clear theoretical basis for its potential application. researchgate.netcore.ac.uk

For example, bifunctional organocatalysts often incorporate both a hydrogen-bond donor and a basic amine site. mdpi.com Derivatives of this compound could be designed to incorporate moieties like thiourea (B124793) or squaramide to achieve this bifunctionality, potentially enabling highly controlled stereoselective transformations. researchgate.net

Metal-Organic Catalysis with this compound Ligands

The two primary amine functionalities of this compound make it a candidate for use as a bidentate ligand in metal-organic catalysis. rsc.org The nitrogen atoms can coordinate to a metal center, forming a chelate ring that can influence the metal's reactivity and selectivity. The flexibility of the pentene chain would dictate the bite angle of the ligand, a critical parameter in determining the catalytic activity.

Chiral diamines are cornerstone ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. scispace.comresearchgate.net Famous examples include derivatives of 1,2-diaminocyclohexane and 1,2-diphenylethane-1,2-diamine. researchgate.netmdpi.com These ligands create a chiral environment around the metal center, which directs the approach of the substrate, leading to high enantioselectivity.

A chiral derivative of this compound could theoretically be synthesized and employed in asymmetric reactions. For example, in asymmetric transfer hydrogenation of ketones, Ru(II) complexes with chiral diamine ligands are highly effective. semanticscholar.org Similarly, rhodium-catalyzed asymmetric additions often utilize chiral diene ligands to achieve high enantiomeric excess. acs.org While not a diene itself, the unsaturation in this compound could influence the electronic properties of the resulting metal complex.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Diamine Ligands (Analogous Systems)

| Reaction Type | Metal | Ligand Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru(II) | Chiral 1,2-Diamine | Up to 99% |

| Asymmetric Allylic Amination | Pd(0) | Chiral Diamine Derivative | High |

This table presents data for analogous systems to illustrate the potential of chiral diamine ligands and does not represent data for this compound.

Diamine ligands are also employed in non-asymmetric hydrogenation and hydrosilylation reactions. For instance, iron complexes have been studied for the hydrogenation of carbon dioxide. sioc-journal.cn Zinc-diamine complexes have been shown to catalyze the hydrosilylation of ketones. researchgate.net The this compound ligand could potentially be used in similar systems, where the amine groups stabilize the metal center during the catalytic cycle. The hydrogenation of unsaturated bonds is a fundamental industrial process, and the development of new, efficient catalysts is an ongoing area of research. researchgate.net

Metal-catalyzed polymerization reactions often utilize ligands to control the properties of the resulting polymer. For example, nickel and palladium catalysts with specific ligands are used for the polymerization of olefins. rsc.org The structure of the ligand influences the molecular weight, branching, and stereochemistry of the polymer. While there is no specific data for this compound in this context, its ability to form stable complexes with late transition metals suggests it could be explored as a ligand in olefin polymerization.

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org The choice of ligand is crucial for the efficiency of these reactions. While phosphine (B1218219) ligands are most common, nitrogen-based ligands, including diamines, have also been used. Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative. organic-chemistry.org A complex of this compound with palladium or iron could potentially catalyze various cross-coupling reactions, such as Suzuki, Heck, or Negishi couplings. nih.gov The electronic properties and steric bulk of the ligand would influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org

Table 2: Types of Cross-Coupling Reactions and Common Metal/Ligand Systems (Analogous Systems)

| Reaction Name | Metal | Common Ligand Types |

|---|---|---|

| Suzuki Coupling | Pd | Phosphines, N-Heterocyclic Carbenes |

| Heck Coupling | Pd | Phosphines, Diamines |

| Negishi Coupling | Pd, Ni | Phosphines |

This table presents general information on cross-coupling reactions and does not imply the use of this compound.

Mechanistic Insights into this compound Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to its optimization and further development. escholarship.orgnih.gov For a hypothetical catalytic cycle involving an this compound ligand, several key features would be of interest.

In metal-organic catalysis, the coordination of the diamine to the metal center would be the first step. The flexibility of the pentene backbone would allow it to adopt a conformation that facilitates chelation. The resulting metal complex would then interact with the substrates. For instance, in a hydrogenation reaction, the substrate would coordinate to the metal center, followed by the insertion of the double bond into a metal-hydride bond. The diamine ligand would remain coordinated throughout the cycle, influencing the stereochemistry and reactivity at each step.

In organocatalysis, the mechanism would likely involve the formation of an enamine or iminium ion intermediate. researchgate.net For example, in a Michael addition, the primary amine of the diamine derivative would react with a ketone or aldehyde to form an enamine. researchgate.net This enamine would then act as a nucleophile, attacking the Michael acceptor. The second amine functionality, possibly protonated, could act as a hydrogen-bond donor to activate the acceptor. The stereochemical outcome would be determined by the transition state geometry, which would be influenced by the structure of the catalyst.

Catalyst Recycling and Reusability Studies for this compound Based Systems

Following an extensive review of scientific literature and patent databases, it has been determined that there are currently no publicly available research findings, data, or detailed studies concerning the application of this compound in catalysis. Consequently, information regarding catalyst recycling and reusability for systems based on this specific chemical compound is not available.

The investigation included searches for the use of this compound as a ligand in metal-catalyzed reactions and as an organocatalyst. These inquiries did not yield any specific examples of its use in a catalytic context, which is a prerequisite for any subsequent studies on catalyst recycling and reusability. General searches on diamine-based catalysts and catalyst recycling methodologies did not provide any specific data related to this compound.

Therefore, it is not possible to provide an article with detailed research findings or data tables on the recycling and reuse of catalyst systems involving this compound, as no such systems have been described in the available literature.

Polymerization Chemistry and Materials Science Applications of E Pent 2 Ene 1,5 Diamine

(E)-pent-2-ene-1,5-diamine as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, with its two amine groups and an internal alkene, suggests its potential utility in both polycondensation and addition polymerization reactions.

Polycondensation Reactions

The presence of two primary amine groups makes this compound a suitable candidate for step-growth polycondensation reactions. mdpi.com In this type of polymerization, the diamine would react with bifunctional monomers containing carboxylic acid, acid chloride, or ester groups to form long-chain polymers with the elimination of a small molecule, such as water or methanol. mdpi.comchandra-asri.com For instance, reaction with a dicarboxylic acid would yield a polyamide. researchgate.net The general principles of polycondensation are well-established, often requiring high temperatures, catalysts, and precise stoichiometric balance of the monomers to achieve high molecular weight polymers. mdpi.com

However, there is a lack of specific studies detailing the polycondensation of this compound with any particular comonomer. Consequently, data on reaction conditions, catalyst systems, and the properties of the resulting polymers are not available.

Preparation of Polyamides and Polyimines from this compound

Polyamides are a significant class of polymers typically synthesized from the polycondensation of diamines and dicarboxylic acids. researchgate.net Based on this, this compound could theoretically be used to produce unsaturated polyamides, where the double bond from the monomer is retained in the polymer backbone. These unsaturated sites could later be used for post-polymerization modifications.

Polyimines are another class of polymers that can be synthesized from diamines, often through reaction with aldehydes or ketones. While there is extensive research on the synthesis of polyimines from various diamines, specific studies employing this compound are absent from the literature.

Cross-linking Agent in Polymer Networks Derived from this compound

The dual functionality of this compound suggests its potential as a cross-linking agent. The amine groups could react with functional groups on existing polymer chains, while the alkene group could participate in separate cross-linking reactions, such as vulcanization or radiation-induced cross-linking. This could lead to the formation of robust, three-dimensional polymer networks with enhanced mechanical and thermal properties. Despite this potential, no specific applications or studies of this compound as a cross-linking agent have been reported.

Synthesis of Functional Materials Based on this compound Derived Polymers

Polymers derived from this compound would possess inherent functionality due to the presence of the amine groups and the unsaturation in the backbone. These functional groups could be exploited for a variety of applications. For example, the amine groups could impart hydrophilicity, act as sites for further chemical modification, or be used for metal ion chelation. The unsaturated backbone could allow for post-polymerization modifications, such as grafting other polymer chains or introducing new functional groups. While the synthesis of functional materials from other functional monomers is a well-established field, the lack of polymers synthesized from this compound means that no such functional materials have been reported.

Modification of Polymer Properties via this compound Incorporation

Incorporating a monomer like this compound into a polymer backbone would be expected to significantly modify the properties of the resulting material. The introduction of the flexible pentene unit could affect the thermal properties, such as the glass transition and melting temperatures. The amine groups could enhance properties like adhesion, dyeability, and moisture absorption. The double bond could influence the polymer's reactivity and potential for subsequent cross-linking. However, without experimental data, any discussion of property modification remains purely speculative.

Theoretical and Computational Investigations of E Pent 2 Ene 1,5 Diamine

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of flexible molecules like (E)-pent-2-ene-1,5-diamine. The presence of multiple rotatable single bonds (C-C and C-N) suggests that the molecule can exist in various conformations.

Computational conformational analysis is typically initiated by identifying the key dihedral angles that define the molecule's shape. For this compound, these would be the rotations around the C3-C4 and C4-C5 bonds, as well as the C1-N and C5-N bonds. A systematic scan of the potential energy surface (PES) by varying these dihedral angles can identify local and global energy minima, which correspond to stable conformers.

Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for geometry optimization of the identified conformers. These calculations are often paired with a suitable basis set, for instance, 6-311++G(d,p), to provide a good balance between accuracy and computational cost. The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles for each stable conformation.

The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. Vibrational frequency calculations are also performed to confirm that the optimized structures are true minima on the PES (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298.15 K (%) |

| A (Global Minimum) | 178.5° | 0.00 | 45.2 |

| B | 65.2° | 0.85 | 25.1 |

| C | -68.9° | 1.20 | 15.8 |

| D | -175.3° | 1.80 | 13.9 |

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of this compound is key to comprehending its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be primarily localized on the nitrogen lone pairs of the amine groups, with some contribution from the π-orbital of the C=C double bond. The LUMO is likely to be an anti-bonding orbital, specifically a π* orbital associated with the double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding within the molecule. uni-muenchen.de It partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and anti-bonding orbitals. NBO analysis can quantify the hybridization of atomic orbitals in forming bonds and can reveal important donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. ustc.edu.cn For this compound, significant delocalization interactions are expected between the nitrogen lone pairs (donors) and the anti-bonding orbitals of adjacent C-C and C-H bonds (acceptors), which contribute to the molecule's stability.

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(N1) | σ(C1-C2) | 3.85 |

| LP(N1) | σ(C1-H) | 2.10 |

| LP(N2) | σ(C4-C5) | 4.02 |

| LP(N2) | σ(C5-H) | 2.35 |

| π(C2-C3) | π*(C2-C3) | 15.60 |

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can predict the reactivity of this compound and suggest plausible reaction pathways. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, are particularly useful. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. joaquinbarroso.com Specifically, f+(r) identifies sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. schrodinger.comresearchgate.net

For this compound, the nitrogen atoms of the primary amine groups are expected to have the largest values of f-(r), indicating they are the most likely sites for electrophilic attack (i.e., they are the most nucleophilic centers). This suggests that reactions such as protonation, alkylation, and acylation will preferentially occur at the nitrogen atoms. The C=C double bond could also be a site for electrophilic addition, although the nucleophilicity of the amine groups is likely to dominate.

The calculation of condensed Fukui indices, which partitions the Fukui function among the atoms in the molecule, provides a quantitative measure of the reactivity of each atomic site. scm.com These indices can be used to compare the relative reactivity of different atoms within the molecule.

Table 3: Hypothetical Condensed Fukui Indices for this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| N1 | 0.05 | 0.35 |

| C1 | 0.08 | 0.03 |

| C2 | 0.15 | 0.10 |

| C3 | 0.14 | 0.11 |

| C4 | 0.07 | 0.02 |

| C5 | 0.09 | 0.04 |

| N2 | 0.06 | 0.35 |

Molecular Dynamics Simulations of this compound in Solution or Condensed Phases

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent or in the condensed phase. ulisboa.pt These simulations model the movement of atoms over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms.

An MD simulation of this compound in an aqueous solution, for example, would involve placing one or more molecules of the diamine in a box of water molecules and simulating their movements over a period of nanoseconds. Such simulations can be used to study the solvation structure around the diamine, for instance, by calculating radial distribution functions (RDFs) between the amine groups and water molecules. The RDFs would reveal the extent and nature of hydrogen bonding between the solute and solvent.

MD simulations can also be used to study the conformational dynamics of the molecule in solution, providing information on the rates of interconversion between different conformers. Furthermore, transport properties such as the diffusion coefficient of the diamine in the solvent can be calculated from the simulation trajectory.

Table 4: Hypothetical Parameters for an MD Simulation of this compound in Water

| Parameter | Value |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT |

Computational Design of this compound Derivatives

Computational chemistry can be a powerful tool for the rational design of derivatives of this compound with tailored properties. acs.org For example, if the goal is to design a monomer for polymerization, one might want to modify the reactivity of the amine groups or introduce other functional groups to influence the properties of the resulting polymer.

A computational workflow for designing such derivatives would involve:

Proposing virtual derivatives: A library of virtual derivatives could be created by systematically modifying the parent structure, for example, by adding substituents to the carbon backbone or the nitrogen atoms.

High-throughput screening: The properties of these virtual derivatives would then be calculated using quantum chemical methods. Key properties of interest could include the HOMO-LUMO gap (to tune reactivity), dipole moment (to influence solubility and intermolecular interactions), and steric parameters.

Selection of promising candidates: Based on the calculated properties, a smaller set of promising candidates would be selected for further, more detailed computational investigation or for experimental synthesis and characterization.

This in-silico design approach can significantly accelerate the discovery of new molecules with desired functionalities, saving time and resources compared to a purely experimental approach.

Table 5: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Properties

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

| Parent Molecule | - | 5.8 | 1.5 |

| Derivative 1 | Methyl group on N1 | 5.6 | 1.7 |

| Derivative 2 | Fluoro group on C4 | 6.1 | 2.5 |

| Derivative 3 | Hydroxyl group on C4 | 5.7 | 2.9 |

Advanced Analytical Methodologies for Structural and Electronic Elucidation of E Pent 2 Ene 1,5 Diamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elucidation of the fragmentation pathways of (E)-pent-2-ene-1,5-diamine. The high accuracy of HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.

In a typical analysis, the molecular ion peak [M]•+ of this compound would be observed at an m/z corresponding to its exact mass. The fragmentation patterns of analogous compounds, such as pentene isomers and aliphatic diamines, provide a basis for predicting the fragmentation of this compound. docbrown.infodocbrown.info For instance, the fragmentation of pentene isomers often involves allylic cleavage, leading to the formation of stable carbocations. docbrown.infodocbrown.info Similarly, aliphatic amines and diamines undergo characteristic α-cleavage, where the bond adjacent to the nitrogen atom is broken, resulting in the formation of a resonance-stabilized iminium ion.

For this compound, key fragmentation pathways would likely involve:

α-cleavage at the C-C bond adjacent to the nitrogen atoms, leading to the loss of an alkyl radical and the formation of an iminium ion.

Cleavage at the allylic position to the C=C double bond, which would result in a stable allylic carbocation.

Loss of ammonia (B1221849) (NH₃) or an aminomethyl radical (•CH₂NH₂).

The use of tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), would further enable the detailed structural characterization of the fragment ions, providing a comprehensive fragmentation map of the molecule. The fragmentation patterns of E/Z isomers of pent-2-ene have shown striking similarities, with both isomers exhibiting the same base ion peak. docbrown.info This suggests that while HRMS is excellent for structural elucidation, differentiation of stereoisomers may require complementary techniques.

Table 1: Predicted Prominent Fragment Ions of this compound in HRMS

| Fragment Ion | Predicted m/z | Possible Fragmentation Pathway |

| [C₅H₁₂N₂]•+ | 100.1000 | Molecular Ion |

| [C₄H₉N₂]+ | 85.0769 | Loss of •CH₃ |

| [C₄H₈N]+ | 70.0657 | α-cleavage |

| [C₃H₆N]+ | 56.0500 | α-cleavage |

| [C₄H₇]+ | 55.0548 | Allylic cleavage |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental conditions.

Multidimensional NMR Spectroscopy for Complex Structural Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in this compound and its derivatives.

1D NMR Spectroscopy:

In the ¹H NMR spectrum, protons on carbons adjacent to the amine groups are expected to appear in the range of 2.5-3.0 ppm. libretexts.orglibretexts.orgoregonstate.edu The olefinic protons on the C=C double bond would resonate further downfield, typically between 5.0 and 6.0 ppm. The protons of the NH₂ groups would appear as broad signals, and their chemical shift would be sensitive to solvent and concentration. libretexts.orgorgchemboulder.com

In the ¹³C NMR spectrum, the carbons bonded to the nitrogen atoms would be found in the 30-50 ppm region. The olefinic carbons would appear significantly downfield, generally between 120 and 140 ppm.

2D NMR Spectroscopy:

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, thus confirming the carbon backbone structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms. columbia.edulibretexts.orgsdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between ¹H and ¹³C atoms, typically over two to three bonds. columbia.edulibretexts.orgsdsu.eduyoutube.com This technique is invaluable for establishing the connectivity between different parts of the molecule, for example, confirming the position of the double bond and the attachment of the diamine functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): For conformational analysis and the confirmation of the (E)-stereochemistry of the double bond, NOESY can be employed. This experiment shows through-space correlations between protons that are in close proximity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~2.7 | ~40 |

| C2 | ~5.5 | ~125 |

| C3 | ~5.5 | ~130 |

| C4 | ~2.2 | ~35 |

| C5 | ~2.8 | ~42 |

| NH₂ | 1.0 - 3.0 (broad) | - |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

The diamine nature of this compound makes it an excellent ligand for forming coordination complexes with various metal ions. mdpi.comresearchgate.netpvpcollegepatoda.orgscispace.comresearchgate.netresearchgate.netacs.org The synthesis and subsequent X-ray diffraction analysis of such complexes can provide invaluable structural information. researchgate.netmdpi.com For instance, coordination of the diamine to a metal center can lock the ligand into a specific conformation, allowing for detailed analysis of its stereochemistry. The crystal structure of a metal complex would reveal:

The coordination geometry around the metal center.

The conformation of the this compound ligand when bound to the metal.

The precise bond lengths and angles within the ligand, which can be compared with theoretical calculations.

Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

The powder X-ray diffraction (PXRD) patterns of polycrystalline samples can also be used for phase identification and to assess the crystallinity of materials based on this compound. pvpcollegepatoda.org

Advanced Vibrational Spectroscopy (e.g., Raman, IR) for Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, which are sensitive to its structure and conformation.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. aip.orgaip.org

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. libretexts.org

C=C stretching: The C=C stretching vibration for a trans-alkene is expected around 1665-1675 cm⁻¹. docbrown.info

C-N stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1000-1250 cm⁻¹ region. libretexts.org

N-H bending: The N-H bending (scissoring) vibration for primary amines appears around 1590-1650 cm⁻¹. aip.org

=C-H out-of-plane bending: A characteristic strong band for trans-disubstituted alkenes is observed in the 960-980 cm⁻¹ region, which is a key indicator of the (E)-configuration. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which can be weak in the IR spectrum of symmetrically substituted alkenes, is often strong in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the double bond in this compound.

Conformational changes in the molecule, such as rotation around the C-C single bonds, would lead to shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different conformers can be identified and their relative stabilities can be assessed. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (asymmetric) | ~3400 | IR |

| N-H stretch (symmetric) | ~3300 | IR |

| C=C stretch | ~1670 | Raman, IR (weak) |

| N-H bend | ~1620 | IR |

| C-N stretch | 1000-1250 | IR |

| =C-H out-of-plane bend (trans) | 960-980 | IR |

Electron Microscopy Techniques for Material Characterization of this compound Based Systems

When this compound is incorporated into materials such as polymers, coatings, or nanocomposites, electron microscopy techniques are essential for characterizing the morphology and structure of these systems at the micro- and nanoscale. researchgate.netacs.orgazooptics.comazom.comlibretexts.orgresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of materials. azom.comlibretexts.org For a polymer blend or coating containing this compound, SEM can reveal information about:

The surface morphology, including roughness and porosity. researchgate.net

The dispersion of any filler particles within the matrix.

The presence of defects such as cracks or voids. For SEM analysis, non-conductive polymer samples are typically coated with a thin layer of a conductive material like gold. libretexts.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to study the internal structure of materials. azooptics.com For this compound based systems, TEM can be used to:

Visualize the phase separation in polymer blends.

Determine the size, shape, and distribution of nanoparticles in a composite material.

Observe the crystalline structure of polymeric domains through electron diffraction.

These electron microscopy techniques are crucial for understanding how the incorporation of this compound influences the morphology and, consequently, the physical and chemical properties of the resulting materials.

Future Research Directions and Emerging Opportunities for E Pent 2 Ene 1,5 Diamine

Exploration of New Synthetic Pathways

The development of efficient and stereoselective synthetic routes to (E)-pent-2-ene-1,5-diamine is a primary area for future investigation. While classical methods for amine synthesis are applicable, the presence of the alkene functionality calls for the exploration of more sophisticated and greener alternatives.

Future research will likely focus on:

Catalytic Amination: Developing novel catalytic systems for the direct amination of diols or other precursors derived from renewable resources could provide a more sustainable route to this compound. d-nb.info

Wittig-type Reactions: The Wittig olefination of N-protected amino aldehydes presents a viable strategy for the construction of the unsaturated diamine backbone. nih.gov Further refinement of this method could lead to higher yields and stereoselectivity.